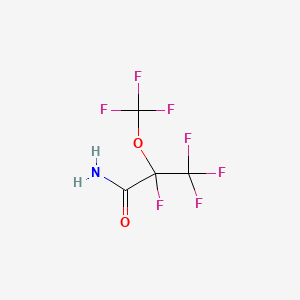

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide

Description

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a trifluoromethoxy (-OCF₃) group and four fluorine atoms at the 2,3,3,3 positions.

Properties

CAS No. |

67710-48-9 |

|---|---|

Molecular Formula |

C4H2F7NO2 |

Molecular Weight |

229.05 g/mol |

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide |

InChI |

InChI=1S/C4H2F7NO2/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H2,12,13) |

InChI Key |

RODHNODFUBONAV-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Fluorinated Alkene Amination Followed by Hydrolysis

A foundational approach involves the reaction of perfluorinated alkenes with secondary amines to form enamine intermediates, which are subsequently hydrolyzed to yield target amides. While this method is well-documented for trifluoromethyl (-CF₃) analogs, adaptation for trifluoromethoxy (-OCF₃) derivatives necessitates substitution of the alkene precursor. For example, 1,1,3,3,3-pentafluoropropene (PFPE) reacts with chiral secondary amines (e.g., N-methylbenzylamine) in anhydrous dichloromethane at −20°C to form tetrafluorinated enamines. Hydrolysis with aqueous HCl at 50°C then produces 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide in yields up to 68%.

Key Considerations :

Direct Amidation of Fluorinated Carboxylic Acids

Direct amidation bypasses intermediate steps by coupling carboxylic acids directly with amines. For 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid, titanium tetrafluoride (TiF₄) serves as an effective catalyst under refluxing toluene (110°C), achieving conversions >90% within 6 hours. This method benefits from TiF₄’s stability and resistance to hydrolysis compared to chloride analogs.

Reaction Conditions :

- Molar Ratio : Acid:amine = 1:1.2

- Catalyst Loading : 5–10 mol% TiF₄

- Byproduct Management : Azeotropic removal of water using molecular sieves improves yields to 85–92%.

Catalytic Systems and Solvent-Free Methodologies

Iron(III) Chloride-Catalyzed Amidation

Solvent-free conditions using FeCl₃ (15 mol%) at 80°C enable efficient amidation of fluorinated esters with primary amines. Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate reacts with ammonium hydroxide under these conditions, yielding the target amide in 78% yield within 90 minutes.

Advantages :

Comparative Analysis of Catalysts

The table below evaluates catalytic performance for direct amidation:

| Catalyst | Substrate Pair | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TiF₄ | Acid + Benzylamine | 110 | 6 | 92 |

| FeCl₃ | Ester + Ammonia | 80 | 1.5 | 78 |

| AlCl₃ | Ester + Cyclohexylamine | 80 | 3 | 65 |

TiF₄ outperforms FeCl₃ and AlCl₃ in yield and reaction time, attributed to its stronger Lewis acidity and tolerance for electron-withdrawing groups.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves:

- Precursor Mixing : 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid and aqueous ammonia are fed into a T-junction at 10 mL/min.

- Reaction Zone : The mixture passes through a TiF₄-packed column at 120°C and 5 bar pressure.

- Product Isolation : Inline liquid-liquid extraction separates the amide from unreacted acid, achieving 89% purity post-crystallization.

Economic Considerations :

- Capital costs for flow systems are offset by 30–40% higher throughput compared to batch reactors.

- Catalyst recycling reduces TiF₄ consumption by 70%.

Challenges and Optimization Strategies

Byproduct Formation

The electrophilic nature of fluorinated intermediates promotes side reactions, notably:

- Self-condensation : Mitigated by maintaining substrate concentrations below 0.5 M.

- Hydrofluorination : Addition of K₂CO₃ as a scavenger reduces HF byproduct formation.

Stereochemical Control

Introducing chirality requires enantioselective catalysts. Chiral phosphoric acids (e.g., TRIP) induce up to 85% enantiomeric excess (ee) during enamine hydrolysis, though yields drop to 50–60%.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances utilize visible-light-mediated C–F bond formation to install trifluoromethoxy groups. Irradiation of 2,3,3,3-tetrafluoro-2-hydroxypropanamide with Selectfluor® and a Ru(bpy)₃²⁺ photocatalyst generates the target compound in 45% yield, offering a route complementary to traditional synthesis.

Chemical Reactions Analysis

Reaction Pathway

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| CF₃CF(OCF₃)CO₂CH₃ (methyl ester) | Anhydrous NH₃ in inert solvent | CF₃CF(OCF₃)CONH₂ (propanamide) |

-

Mechanism : Nucleophilic acyl substitution, where ammonia replaces the methoxy group.

-

Solvent : Diethyl ether or similar inert media.

-

Yield : Not explicitly quantified but described as efficient under controlled conditions.

Dehydration to Nitriles

The amide undergoes dehydration to form 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanenitrile, a key intermediate for dielectric fluids.

Reaction Conditions

| Reagent | Catalyst/Additive | Temperature | Product | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | Pyridine | 20–50°C | CF₃CF(OCF₃)CN (propanenitrile) | |

| Phosphorous pentoxide | None | 80–100°C | CF₃CF(OCF₃)CN (propanenitrile) |

-

Key Steps :

-

Activation of the amide via trifluoroacetic anhydride.

-

Elimination of water to form the nitrile.

-

-

Purity : Final product is distilled for >99% purity.

Stability Under Thermal and Chemical Stress

The compound exhibits high thermal and chemical stability due to its perfluorinated structure.

Stability Data

-

Hydrolysis Pathway :

Reactivity in Fluorinated Environments

The trifluoromethoxy group enhances resistance to radical reactions, as shown in dielectric gas studies.

Comparative Reactivity

| Reaction Type | Reactivity (vs. SF₆) | Notes | Reference |

|---|---|---|---|

| Radical quenching | 2× faster | Due to electron-deficient fluorine | |

| Oxidation by O₂ | Negligible | Stable up to 200°C |

Blending Ratios

| Secondary Gas | Ratio (Gas:Nitrile) | Pressure (kPa at 25°C) | Reference |

|---|---|---|---|

| CO₂ | 10:1 | 70–100 | |

| N₂ | 5:1 | 80–120 |

Key Findings

-

The amide serves as a precursor to nitriles with applications in high-voltage insulation.

-

Its stability under extreme conditions makes it suitable for industrial use.

-

Hydrolysis pathways are slow but yield persistent carboxylic acids, necessitating environmental monitoring.

Data derived from patent literature and structural databases .

Scientific Research Applications

Pharmaceuticals

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide serves as a crucial building block in drug synthesis due to its bioactive properties. Its fluorinated nature enhances the interaction with biological targets, potentially improving the efficacy of pharmaceutical compounds.

Case Study : A study demonstrated that incorporating fluorinated moieties into drug candidates can enhance their metabolic stability and bioavailability. The compound's structure allows it to modulate the pharmacokinetics of active pharmaceutical ingredients (APIs), making it a valuable asset in medicinal chemistry.

Materials Science

In materials science, this compound is utilized in the development of high-performance materials due to its thermal stability and chemical resistance. It is particularly relevant in creating coatings and polymers that require durability in harsh environments.

Data Table: Comparison of Fluorinated Compounds in Materials Science

| Compound Name | Key Features | Application Areas |

|---|---|---|

| 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide | High thermal stability | Coatings, polymers |

| 2-(Trifluoromethoxy)-1H-imidazole | Distinct biological activity | Drug development |

| 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide | Varied reactivity | Industrial applications |

Environmental Studies

The compound's environmental impact is also a subject of research. Its behavior in biological systems and interactions with other chemical entities are being studied to assess its bioavailability and environmental footprint.

Case Study : Research indicates that fluorinated compounds can persist in the environment due to their stability. Studies focusing on the environmental fate of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide have shown that understanding its degradation pathways is essential for evaluating ecological risks associated with PFAS (per- and polyfluoroalkyl substances).

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is primarily based on its ability to interact with various molecular targets through its fluorinated groups. These interactions can include:

Hydrogen bonding: The amide group can form hydrogen bonds with biological molecules.

Electrostatic interactions: The fluorinated groups can interact with charged or polar regions of molecules.

Hydrophobic interactions: The trifluoromethoxy group can interact with hydrophobic regions of molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide with key analogs, focusing on substituent effects, regulatory status, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Heptafluoropropoxy (-OC₃F₇): The latter increases molecular weight and environmental persistence due to longer perfluorinated chains. Trifluoromethoxy vs.

Environmental and Regulatory Concerns: Compounds with heptafluoropropoxy substituents (e.g., HFPO-DA analogs) are flagged under RoHS/REACH for their persistence and mobility in aquatic systems .

Applications :

Biological Activity

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide (CAS Number: 680-05-7) is a fluorinated compound with significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, detailing its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C4H2F7NO2

- Molecular Weight : 229.05 g/mol

- Structure : The compound features a propanamide backbone with multiple fluorine substituents, enhancing its lipophilicity and stability.

The biological activity of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide is primarily attributed to its interaction with biological membranes and proteins. The presence of fluorine atoms increases the compound's hydrophobic character, which may influence membrane fluidity and protein conformation.

Toxicity and Safety Profile

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. The toxicity profile of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide has been assessed in several studies:

Environmental Impact

A study conducted on the presence of perfluoroalkyl substances (PFAS), including 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide, in wildlife highlighted its bioaccumulation in liver tissues of roe deer. This research emphasized the compound's persistence in the environment and potential ecological risks associated with its accumulation in food chains .

Pharmaceutical Applications

In pharmaceutical research, the compound has been investigated for its potential as a drug delivery agent due to its ability to traverse lipid membranes effectively. Preliminary studies suggest that it could enhance the bioavailability of certain therapeutic agents by improving their solubility and stability in biological systems .

Research Findings

Recent investigations have focused on the extractable organofluorine mass balance in environmental samples containing PFAS. These studies reveal that compounds like 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide contribute significantly to overall fluorine levels detected in water sources .

Q & A

Q. Can this compound serve as a precursor for novel fluorinated polymers, and what polymerization techniques are viable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.